molecular formula C15H12F3NO3 B2531537 methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate CAS No. 339024-94-1

methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate

Cat. No.: B2531537
CAS No.: 339024-94-1
M. Wt: 311.26
InChI Key: FDLZTRVBLVKWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.26. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Potential Applications

One study investigated 1,4-dihydropyridine derivatives , which are known for their calcium modulatory properties. These compounds, including those with structures similar to methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate, often display shallow-boat conformations and are involved in significant intermolecular interactions, such as hydrogen bonding and π-π interactions. These structural characteristics could be pivotal in developing new pharmaceuticals with enhanced efficacy and selectivity (Linden et al., 2011).

Synthesis and Chemical Reactions

The asymmetric Friedel–Crafts reaction has been employed in the synthesis of compounds bearing a resemblance to the target molecule, demonstrating the versatility of such structures in synthetic chemistry. This method has yielded compounds with high enantioselectivity, suggesting the utility of similar compounds in synthesizing optically active pharmaceuticals (Faita et al., 2010).

Anticonvulsant Enaminones

Research into anticonvulsant enaminones includes compounds with core structures akin to the chemical of interest. These compounds have shown promising anticonvulsant activity, with their cyclohexene rings adopting specific conformations that could influence their pharmacological profile (Kubicki et al., 2000).

Protoporphyrinogen IX Oxidase Inhibitors

Compounds featuring trifluoromethyl-substituted moieties, similar to the target molecule, have been studied as protoporphyrinogen IX oxidase inhibitors . These structures offer insights into the design of herbicides and other agricultural chemicals, demonstrating the diverse applications of such chemical entities (Li et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The safety data sheet (SDS) provides more detailed safety information .

Properties

IUPAC Name

methyl 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-22-14(21)11-4-2-10(3-5-11)8-19-9-12(15(16,17)18)6-7-13(19)20/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLZTRVBLVKWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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